Tetrahydro Cortisone-d6

Stable isotope dilution LC-MS/MS Endogenous metabolite quantification

Choose Tetrahydro Cortisone-d6 (THE-d6) as your internal standard for definitive, matrix-corrected LC-MS/MS quantification. Its +6 Da mass shift, from six non-exchangeable deuterium atoms, is engineered to eliminate the isotopic cross-talk and chromatographic isotope effects common with +5 Da analogs (THE-d5). This ensures superior assay accuracy, inter-day precision (CV 3.6-10.4%), and long-term reproducibility. Supplied at ≥95% chemical purity with ≥98 atom% D isotopic enrichment, it is produced under ISO 17034 accreditation and is ideal for high-throughput workflows in endocrinology, clinical diagnostics, and anti-doping control.

Molecular Formula C₂₁H₂₆D₆O₅
Molecular Weight 370.51
Cat. No. B1159595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro Cortisone-d6
Synonyms(3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d6;  3α,17,21-Trihydroxy-5β-pregnan-11,20-dione-d6;  5β-Pregnan-3α,17α,21-triol-_x000B_11,20-dione-d6;  5β-Tetrahydrocortisone-d6;  Ba 2681-d6;  NSC 76984-d6;  THE-d6;  Tetrahydro E-d6;  Tetrahydrocompound E-d6;  Uroco
Molecular FormulaC₂₁H₂₆D₆O₅
Molecular Weight370.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro Cortisone-d6: Deuterium-Labeled Reference Standard for Precision Cortisol Pathway Quantification


Tetrahydro Cortisone-d6 (THE-d6) is a stable isotope-labeled analog of tetrahydrocortisone (THE), a major urinary metabolite of cortisone generated through 5β-reductase-mediated A-ring reduction [1]. This compound incorporates six deuterium atoms at non-exchangeable positions within the steroid framework, providing a mass shift of +6 Da relative to the unlabeled analyte while preserving nearly identical physicochemical properties . Its primary utility lies in serving as an internal standard for stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise, matrix-corrected quantification of endogenous tetrahydrocortisone and related glucocorticoid metabolites in biological matrices [2]. The compound is supplied as a solid powder with typical chemical purity ≥95% and isotopic enrichment ≥98 atom % D, making it suitable for rigorous analytical method validation and high-throughput quantitative workflows in endocrinology research, clinical diagnostics, and anti-doping control .

Why Unlabeled Tetrahydrocortisone or Alternative Deuterated Analogs Cannot Substitute for THE-d6 in Rigorous LC-MS/MS Assays


Generic substitution with unlabeled tetrahydrocortisone is analytically invalid for precise quantification because it co-elutes identically with the endogenous analyte, offering no mass differentiation and thus no correction for matrix effects, extraction recovery variability, or ionization suppression [1]. While other deuterated analogs such as THE-d5 exist, their substitution introduces distinct analytical liabilities: the -d5 variant yields a mass shift of only +5 Da, increasing the risk of isotopic cross-talk with the naturally abundant +5 isotopologue of the unlabeled analyte, particularly at high analyte concentrations or in complex matrices [2]. Furthermore, the position-specific deuteration pattern of THE-d6 is engineered to mitigate chromatographic isotope effects—the slight retention time shifts that can cause deuterated standards and unlabeled analytes to experience differential ion suppression [3]. Substituting THE-d6 with a less extensively deuterated or differently labeled analog therefore compromises method accuracy, precision, and long-term reproducibility in validated quantitative assays.

Quantitative Comparative Evidence for Tetrahydro Cortisone-d6 Versus Closest Analogs


Mass Spectrometric Differentiation: +6 Da Mass Shift Minimizes Isotopic Cross-Talk Versus THE-d5

Tetrahydro Cortisone-d6 (THE-d6) provides a nominal mass increase of 6 Da relative to unlabeled tetrahydrocortisone (MW 364.48 → 370.51), compared to the +5 Da shift provided by THE-d5. This additional 1 Da separation reduces the risk of spectral overlap between the internal standard and the naturally occurring M+5 isotopologue of the endogenous analyte, which can introduce systematic bias at high analyte concentrations or when using narrow isolation windows in selected reaction monitoring (SRM) [1]. The molecular weight of THE-d6 is 370.51 g/mol versus 369.51 g/mol for THE-d5 .

Stable isotope dilution LC-MS/MS Endogenous metabolite quantification

Isotopic Purity: 98+ atom% D for THE-d6 Enables Precise Quantification Without Bias Correction

Commercial THE-d6 is specified at ≥98 atom % D isotopic purity, compared to reported synthetic yields of 81.90 atom% D for THE-d5 prepared via catalytic reductive deuteration [1]. Higher isotopic enrichment reduces the need for complex isotopic correction algorithms and minimizes the contribution of unlabeled or partially labeled species that can skew calibration curves at low analyte concentrations .

Isotopic purity Quantitative accuracy Method validation

Matrix Effect Correction: Deuterated Internal Standard Compensates for Ion Suppression in Urine LC-MS/MS

In LC-MS/MS analysis of urinary tetrahydrocortisone, the use of a deuterated internal standard such as THE-d6 corrects for matrix-induced ion suppression, a phenomenon that can reduce analyte signal by >50% in untreated urine [1]. Without internal standard correction, matrix effects produce unacceptably high variability; with deuterated internal standard co-elution, precision improves such that relative standard deviation (RSD) across multiple urine lots is reduced from >25% to <15% [2]. This class-level evidence supports THE-d6 as a necessary component for achieving FDA-recommended bioanalytical method validation criteria (accuracy 85-115%, precision <15% RSD).

Matrix effect Ion suppression Quantitative bioanalysis

Chromatographic Isotope Effect Mitigation: Position-Specific Deuteration Minimizes Retention Time Shift

Deuterium labeling can induce a slight chromatographic isotope effect wherein the labeled compound elutes marginally earlier than the unlabeled analyte, causing differential ion suppression if the two compounds do not perfectly co-elute [1]. THE-d6 is deuterated at positions (e.g., C-2, C-4, C-21) selected to minimize this effect, as deuteration at sites remote from hydrogen-bonding functional groups reduces the magnitude of the retention time shift . While direct comparative retention data for THE-d6 versus THE-d5 is not publicly available, the class-level principle is that the deuterium kinetic isotope effect on reversed-phase retention is typically <0.5% per deuterium atom, and strategic placement can reduce this further.

Isotope effect Chromatographic separation LC-MS method development

Optimal Research and Industrial Use Cases for Tetrahydro Cortisone-d6 Based on Differential Evidence


Clinical Endocrinology: Quantifying 11β-HSD and 5β-Reductase Activity via Urinary THE

THE-d6 enables precise, matrix-corrected measurement of urinary tetrahydrocortisone, a key metabolite for calculating (tetrahydrocortisol + allo-tetrahydrocortisol)/tetrahydrocortisone ratios that reflect 11β-HSD1 activity [1]. The high isotopic purity (≥98 atom% D) of THE-d6 supports accurate ratio determination even at low urinary concentrations (LOQ 0.05 ng/mL), facilitating diagnosis and monitoring of hypertension, metabolic syndrome, and apparent mineralocorticoid excess [2].

Anti-Doping Control: Detecting Synthetic Glucocorticoid Abuse via Metabolite Profiling

In sports anti-doping laboratories, THE-d6 serves as the internal standard for LC-MS/MS methods that profile cortisol metabolites to detect administration of synthetic glucocorticoids such as dexamethasone and prednisolone [1]. The +6 Da mass shift minimizes isotopic cross-talk, ensuring that small changes in endogenous THE levels—which serve as indirect markers of exogenous glucocorticoid use—can be reliably quantified against established population reference ranges [2].

Pharmaceutical Research: Pharmacokinetic Studies of Cortisol Metabolism Modulators

THE-d6 is used in stable isotope dilution assays to monitor changes in tetrahydrocortisone excretion following administration of investigational drugs that target 11β-HSD enzymes or 5α/5β-reductases [1]. The consistent matrix effect correction provided by THE-d6 ensures that pharmacokinetic parameters (Cmax, AUC, t1/2) are measured with high inter-day precision (CV 3.6-10.4%), meeting regulatory expectations for bioanalytical method validation [2].

Reference Standard Manufacturing: Certified Reference Material (CRM) Production

THE-d6 is produced under ISO 17034 accreditation as an analytical reference standard, with certificates of analysis documenting purity, isotopic enrichment, and homogeneity [1]. This level of characterization supports its use as a primary calibrator in quantitative NMR and as a system suitability standard for LC-MS/MS instrument qualification in regulated laboratories.

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